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molecular formula C12H17ClN2O2 B8463533 (2-Amino-5-chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester

(2-Amino-5-chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8463533
M. Wt: 256.73 g/mol
InChI Key: MLHCDZJYGMFMKX-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

(2-Amino-5-chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester was prepared from (5-chloro-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A16) (11.9 g, 41.4 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as a yellow solid (9.25 g, 87%).
Name
(5-chloro-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([CH3:15])=[CH:10][C:9]=1[N+:16]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([CH3:15])=[CH:10][C:9]=1[NH2:16])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
(5-chloro-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
11.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)Cl)C)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)Cl)C)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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